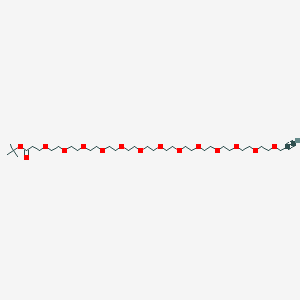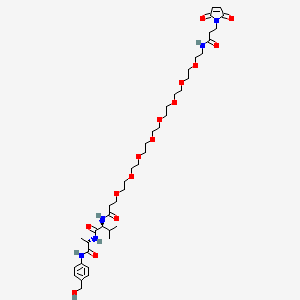
Propargyl-PEG13-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propargyl-PEG13-Boc is a polyethylene glycol-based compound that features a propargyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions, where it facilitates the formation of stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG13-Boc typically involves the following steps:
Starting Material: The synthesis begins with a polyethylene glycol (PEG) chain of defined length.
Propargylation: The PEG chain is functionalized with a propargyl group through a reaction with propargyl bromide in the presence of a base such as potassium carbonate.
Boc Protection: The terminal hydroxyl group of the PEG chain is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Purification: Employing techniques such as column chromatography and recrystallization to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to maintain consistency and purity across batches.
化学反应分析
Types of Reactions
Propargyl-PEG13-Boc undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group participates in CuAAC reactions with azide-containing molecules to form triazole linkages.
Deprotection: The Boc group can be removed under acidic conditions to expose the terminal amine group.
Common Reagents and Conditions
CuAAC Reaction: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction.
Deprotection: Trifluoroacetic acid (TFA) is typically used to remove the Boc protecting group.
Major Products Formed
Triazole Linkages: The primary product of the CuAAC reaction is a stable triazole linkage.
Amine-Terminated PEG: Deprotection of the Boc group yields an amine-terminated PEG chain.
科学研究应用
Propargyl-PEG13-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Facilitates the conjugation of biomolecules for various biological studies.
Medicine: Employed in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications.
Industry: Utilized in the production of advanced materials and in drug delivery systems.
作用机制
The mechanism of action of Propargyl-PEG13-Boc involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
Similar Compounds
Propargyl-PEG13-acid: Contains a carboxylic acid group instead of a Boc group.
Propargyl-PEG13-amine: Features an amine group instead of a Boc group.
Uniqueness
Propargyl-PEG13-Boc is unique due to its combination of a propargyl group and a Boc protecting group, which allows for versatile applications in click chemistry and PROTAC synthesis. The Boc group provides stability and protection during synthetic processes, which can be selectively removed under acidic conditions to reveal the functional amine group.
属性
分子式 |
C34H64O15 |
|---|---|
分子量 |
712.9 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C34H64O15/c1-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-27-46-29-31-48-32-30-47-28-26-45-24-22-43-20-18-41-16-14-39-12-10-37-8-6-33(35)49-34(2,3)4/h1H,6-32H2,2-4H3 |
InChI 键 |
ZSHSGYWPZFHQJQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
![(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione](/img/structure/B11936728.png)


![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)




![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)
![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)

![(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936811.png)
